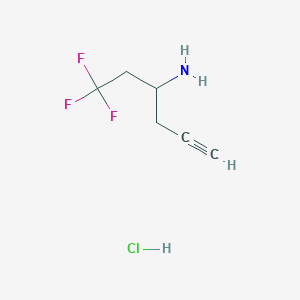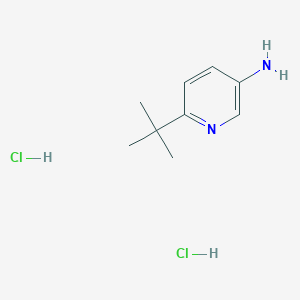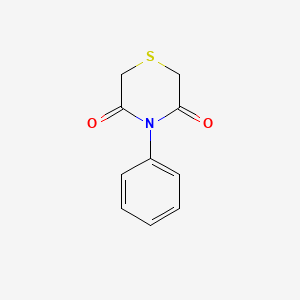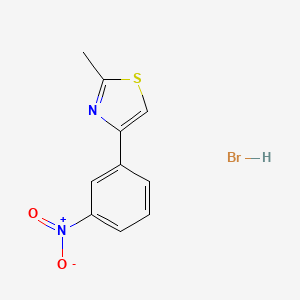![molecular formula C16H20ClN3S B2931062 4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1-(3-methylphenyl)piperazine CAS No. 865660-20-4](/img/structure/B2931062.png)
4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1-(3-methylphenyl)piperazine
Descripción general
Descripción
The compound “4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1-(3-methylphenyl)piperazine” is a complex organic molecule that contains several functional groups, including a thiazole ring, a piperazine ring, and a phenyl ring . Thiazoles are a class of organic compounds that contain a five-membered aromatic ring with one sulfur atom and one nitrogen atom . Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms. The phenyl ring is a common functional group in organic chemistry, consisting of a six-membered aromatic ring.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The thiazole ring, piperazine ring, and phenyl ring would each contribute to the overall structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, and reactivity would be influenced by the presence of the thiazole, piperazine, and phenyl rings .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazole derivatives have been recognized for their antimicrobial properties. They can be synthesized and modified to target various bacterial and fungal pathogens. The presence of the thiazole ring in molecules is often associated with significant antibacterial and antifungal effects .
Anticancer Properties
Some thiazole compounds have shown promise in anticancer research. They can interfere with the proliferation of cancer cells and may be used to design novel chemotherapy agents. The structural features of thiazoles, including the chloro and methyl groups, contribute to their potential anticancer activity .
Antidiabetic Effects
Thiazole derivatives are also explored for their antidiabetic effects. They can act on different targets within the body to help regulate blood sugar levels. This application is particularly promising for the development of new antidiabetic medications .
Anti-Inflammatory Uses
The anti-inflammatory properties of thiazole derivatives make them candidates for the treatment of chronic inflammatory diseases. They can modulate the body’s inflammatory response, providing relief from symptoms and potentially halting disease progression .
Antihypertensive Activity
Thiazoles have been studied for their cardiovascular effects, including antihypertensive activity. They may contribute to the management of high blood pressure by affecting vascular smooth muscle tone and endothelial function .
Neuroprotective Potential
Research has indicated that thiazole derivatives might have neuroprotective effects. They could play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage and supporting brain health .
Mecanismo De Acción
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets, leading to diverse effects . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
Thiazole derivatives have been implicated in a variety of biochemical pathways, but the specific pathways influenced by this compound remain to be elucidated .
Result of Action
Thiazole derivatives have been associated with various biological activities, including analgesic and anti-inflammatory effects . .
Action Environment
Factors such as pH and temperature could potentially affect the compound’s activity
Safety and Hazards
Direcciones Futuras
Thiazoles, piperazines, and phenyl rings are all functional groups of interest in medicinal chemistry, and compounds containing these groups are often studied for their potential therapeutic effects . Therefore, future research on this compound could potentially explore its biological activity and potential applications in medicine.
Propiedades
IUPAC Name |
2-chloro-5-[[3-methyl-4-(3-methylphenyl)piperazin-1-yl]methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3S/c1-12-4-3-5-14(8-12)20-7-6-19(10-13(20)2)11-15-9-18-16(17)21-15/h3-5,8-9,13H,6-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUUIXDNELRJGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)CC3=CN=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301324640 | |
| Record name | 2-chloro-5-[[3-methyl-4-(3-methylphenyl)piperazin-1-yl]methyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821398 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1-(3-methylphenyl)piperazine | |
CAS RN |
865660-20-4 | |
| Record name | 2-chloro-5-[[3-methyl-4-(3-methylphenyl)piperazin-1-yl]methyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate](/img/structure/B2930980.png)
![2-Ethyl-3-methyl-1-(pyridin-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2930981.png)




![Methyl 4-[[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoylamino]benzoate](/img/structure/B2930990.png)



![6-Phenyl-2-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2930996.png)

